6-Chloro-N-hydroxy-3-pyridinecarboximidamide

Lipophilicity Membrane permeability Drug-likeness

6-Chloro-N-hydroxy-3-pyridinecarboximidamide (CAS 468068-39-5) is a chloro-substituted pyridine-3-carboximidamide derivative belonging to the amidoxime class, with a molecular formula of C6H6ClN3O and a molecular weight of 171.58 g/mol. The compound features a pyridine ring bearing a chlorine atom at the 6-position and a hydroxycarboximidamide (amidoxime) moiety at the 3-position, which is a recognized zinc-binding pharmacophore in medicinal chemistry.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
Cat. No. B7836027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-hydroxy-3-pyridinecarboximidamide
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=NO)N)Cl
InChIInChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,8,10)
InChIKeyOIGJMMGKAZXCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-hydroxy-3-pyridinecarboximidamide – Structural Identity and Physicochemical Baseline for Procurement Assessment


6-Chloro-N-hydroxy-3-pyridinecarboximidamide (CAS 468068-39-5) is a chloro-substituted pyridine-3-carboximidamide derivative belonging to the amidoxime class, with a molecular formula of C6H6ClN3O and a molecular weight of 171.58 g/mol [1]. The compound features a pyridine ring bearing a chlorine atom at the 6-position and a hydroxycarboximidamide (amidoxime) moiety at the 3-position, which is a recognized zinc-binding pharmacophore in medicinal chemistry [2]. Its computed XLogP3 of 0.9 indicates moderate lipophilicity, distinguishing it from the non-halogenated parent scaffold [1].

Why 6-Chloro-N-hydroxy-3-pyridinecarboximidamide Cannot Be Interchanged with Non-Halogenated or 6-Amino Pyridine Amidoximes


The 6-chloro substituent fundamentally alters physicochemical properties that govern molecular recognition, membrane permeability, and synthetic derivatization potential, precluding direct substitution with the unsubstituted parent (N-hydroxy-3-pyridinecarboximidamide, CAS 1594-58-7) or the 6-amino analog (6-amino-N-hydroxy-3-pyridinecarboximidamide, CAS 468068-28-2). The chlorine atom increases computed lipophilicity by approximately 1.0 log unit relative to the parent (XLogP3: 0.9 vs. -0.1) [1][2] and lowers the predicted oxime pKa by 0.5 units (12.72 vs. 13.22) [3], while enabling metal-catalyzed cross-coupling reactions that are inaccessible to non-halogenated analogs [4]. These quantifiable differences directly impact both biological performance and synthetic tractability across in-class comparators.

6-Chloro-N-hydroxy-3-pyridinecarboximidamide – Quantitative Differentiator Evidence Guide vs. Closest Analogs


XLogP3 Lipophilicity Comparison: 6-Chloro vs. Parent Non-Halogenated Analog

The 6-chloro substitution increases the computed partition coefficient (XLogP3) by 1.0 log unit compared to the unsubstituted parent N-hydroxy-3-pyridinecarboximidamide. The target compound has an XLogP3 of 0.9 [1], while the non-halogenated parent has an XLogP3 of -0.1 [2]. This delta-logP is consistent with the known Hansch π constant for aromatic chlorine (~0.71) and indicates enhanced passive membrane permeability [3]. The 6-amino analog exhibits an XLogP3 of 1.0 [4], reflecting a different electronic environment that may alter hydrogen-bonding capacity relative to the chloro derivative.

Lipophilicity Membrane permeability Drug-likeness

Predicted Oxime pKa Comparison: Impact on Zinc-Binding Affinity at Physiological pH

The 6-chloro substituent lowers the predicted pKa of the hydroxycarboximidamide (oxime) proton by 0.50 units relative to the unsubstituted parent. The target compound has a predicted pKa of 12.72±0.50 , whereas the parent 3-pyridylamidoxime has a predicted pKa of 13.22±0.50 [1]. This electronic perturbation, arising from the electron-withdrawing inductive effect of chlorine, modulates the protonation state of the oxime hydroxyl and consequently the zinc-chelating ability of the amidoxime moiety at physiological pH [2].

Zinc-binding group HDAC inhibition Metal chelation pharmacophore

Synthetic Diversification Capacity: C6 Chlorine as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The chlorine atom at the 6-position of the pyridine ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), enabling late-stage diversification of the amidoxime scaffold [1]. The non-halogenated parent compound (N-hydroxy-3-pyridinecarboximidamide) and the 6-amino analog lack this reactive handle, limiting their utility as building blocks for parallel library synthesis. While the 6-bromo analog would theoretically offer higher reactivity, the 6-chloro derivative provides a balanced reactivity profile that is compatible with a broader range of coupling conditions without the competing oxidative addition pathways that can lead to debromination byproducts [2].

Cross-coupling Building block Medicinal chemistry diversification

6-Chloro-N-hydroxy-3-pyridinecarboximidamide – Evidence-Backed Research and Industrial Application Scenarios


Zinc-Dependent Metalloenzyme Inhibitor Programs (HDAC, Carbonic Anhydrase, Matrix Metalloproteinases)

The amidoxime moiety is a validated zinc-binding group, and the 6-chloro substitution enhances acidity (ΔpKa = -0.5 vs. parent) , which favors deprotonation and stronger zinc coordination at physiological pH. Medicinal chemistry teams developing HDAC or carbonic anhydrase inhibitors should select this compound over the non-halogenated parent when seeking a pre-optimized zinc-binding fragment with improved metal affinity.

Parallel Library Synthesis and Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

The C6–Cl bond provides a selective reactive handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, enabling rapid generation of diverse analog libraries from a single amidoxime-containing precursor [1]. This avoids the need for de novo synthesis of each analog starting from different nitrile precursors, reducing library production time and cost compared to using the non-halogenated parent scaffold.

Cellular Target Engagement Assays Requiring Improved Membrane Permeability

The 6-chloro derivative exhibits a computed XLogP3 of 0.9, a 1.0 log unit increase over the parent (XLogP3 = -0.1) [2], predicting approximately 10-fold higher passive membrane permeability. This makes the 6-chloro compound the preferred choice for cell-based assays (e.g., cellular thermal shift assays, NanoBRET target engagement) where the parent compound may fail to achieve sufficient intracellular concentration.

ROMK Inhibitor and Related Ion Channel Drug Discovery

Patent literature explicitly employs halogenated pyridinecarboximidamide derivatives as intermediates in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors for hypertension and heart failure indications [3]. The 6-chloro substitution provides both the electronic properties and the synthetic handle required for this therapeutic class, distinguishing it from non-halogenated analogs that lack the requisite reactivity for downstream functionalization.

Quote Request

Request a Quote for 6-Chloro-N-hydroxy-3-pyridinecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.